molecular formula C12H24ClNO2 B1397404 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219949-16-2

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No. B1397404
CAS RN: 1219949-16-2
M. Wt: 249.78 g/mol
InChI Key: SRBYBABFCNXYBR-UHFFFAOYSA-N
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Description

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (3-AEPH) is a synthetic piperidine derivative that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.

Mechanism Of Action

The exact mechanism of action of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is not yet fully understood. However, it is believed that 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride binds to certain proteins in the cell, causing a conformational change in the protein structure. This conformational change can then lead to a variety of physiological and biochemical effects, depending on the type of protein that is affected.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride have been studied in detail. In particular, it has been shown to affect the metabolism of proteins, hormones, and other molecules in the cell. Additionally, it has been found to alter the expression of certain genes, as well as to affect the activity of certain enzymes. Furthermore, 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride has been found to have a variety of effects on the cardiovascular system, including increased blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

The use of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable, which makes it ideal for long-term studies. Finally, it has a wide range of applications, making it suitable for a variety of experiments.
However, there are also some limitations to the use of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects may not be as pronounced as those of other compounds, which can limit its usefulness in some experiments.

Future Directions

The potential future directions for 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride research are numerous. For example, further research into its mechanism of action could lead to a better understanding of its biochemical and physiological effects. Additionally, further studies of its effects on proteins, hormones, and other molecules could lead to new insights into the regulation of cell metabolism. Finally, further studies of its effects on the cardiovascular system could lead to new treatments for diseases such as hypertension.

Scientific Research Applications

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of the biochemical and physiological effects of drugs, studies of the effects of environmental toxins, and studies of the effects of hormones on cell metabolism. Additionally, 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.

properties

IUPAC Name

3-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-7-14-9-10-15-8-5-12-4-3-6-13-11-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYBABFCNXYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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